[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
Description
This compound is a pyrimidine-based boronic acid featuring a 1,4-diazepane ring substituted with a methyl group at the 4-position. Its boronic acid moiety (B(OH)₂) at the pyrimidine C5 position makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The pinacol ester derivative of this compound (C₁₆H₂₆BN₅O₂) exhibits a molecular ion [M+H]⁺ of 319.3 (boronic acid form: 237.1 m/z) .
Properties
Molecular Formula |
C10H17BN4O2 |
|---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 |
InChI Key |
CDHWKFQKFISMSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 4-Methyl-1,4-diazepane Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methyl-1,4-diazepane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical building block in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between its boronic acid group and aryl/heteroaryl halides. Key applications include:
-
Biaryl Synthesis : Reacts with aryl halides (e.g., bromides, iodides) under palladium catalysis to generate biaryl structures, which are foundational in pharmaceutical intermediates .
-
Heterocycle Functionalization : Couples with halogenated pyrimidines or pyridines to construct complex heterocyclic frameworks .
Representative Reaction Conditions :
Miyaura Borylation Precursor
The compound is synthesized via Miyaura borylation, where a brominated pyrimidine precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂):
Synthetic Pathway :
-
Bromide Intermediate : 5-Bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine (3m ) is treated with B₂Pin₂.
-
Catalysis : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., XPhos) facilitates boron insertion.
-
Isolation : Boronic acid pinacol ester (4p ) is hydrolyzed to yield the free boronic acid .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 80–90°C |
| Catalyst Loading | 1–3 mol% |
| Yield (Pinacol Ester) | 70–90% |
Comparative Reactivity with Analogues
The diazepane and pyrimidine substituents influence reactivity compared to simpler boronic acids:
The diazepane moiety enhances solubility in aqueous-organic mixtures, enabling reactions in biphasic systems .
Reaction Mechanism Insights
-
Transmetallation Step : The boronic acid transfers its aryl group to palladium(II), forming a Pd–C bond.
-
Steric Effects : Bulky diazepane substituents slow transmetallation but improve regioselectivity in coupling with hindered substrates .
-
Base Role : Activates the boronic acid via deprotonation, forming a borate complex that participates in the catalytic cycle.
Stability and Handling
-
Storage : Stable at −20°C under inert gas for >12 months.
-
Decomposition : Prolonged exposure to moisture or strong acids/bases induces protodeboronation.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Boronic acids have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes.
Industry
Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a versatile tool in industrial chemistry.
Mechanism of Action
The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural differences among related compounds:
Key Observations :
Physicochemical Properties
Aqueous Solubility
- The methyl-substituted diazepane derivative (237.1 m/z) likely balances solubility and lipophilicity better than ethyl or propyl analogs due to its moderate substituent size.
Stability
Reactivity in Cross-Coupling Reactions
- Steric Effects : Bulkier substituents (e.g., propyl) may hinder coupling efficiency due to steric crowding at the boronic acid site.
Biological Activity
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique structural properties and potential biological applications. This compound features a pyrimidine ring with a boronic acid group and a 4-methyl-1,4-diazepane moiety, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H17BN4O2 |
| Molecular Weight | 236.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2130893-93-3 |
| Canonical SMILES | B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can modulate enzyme activity or alter receptor signaling pathways, potentially leading to therapeutic effects in various diseases.
1. Enzyme Inhibition
Boronic acids are known to interact with serine proteases and other enzymes. For instance, studies have shown that boronic acid derivatives can inhibit dipeptidyl peptidase IV (DPPIV), which is crucial in glucose metabolism and diabetes management. The structure-activity relationship (SAR) of such compounds indicates that modifications can enhance their inhibitory potency against specific enzymes .
2. Drug Development
The compound is being explored for its potential as a therapeutic agent in treating conditions like cancer and diabetes. Its ability to inhibit target enzymes makes it a candidate for further development as a drug. Research has indicated that boronic acids can exhibit selective inhibition profiles, which are vital for minimizing side effects in therapeutic applications .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
A series of studies investigated the inhibitory effects of various boronic acid derivatives on DPPIV. The findings demonstrated that specific structural features, such as the presence of certain amino acids at the P2 position, significantly influenced the inhibitory activity. The most potent inhibitors were those that maintained the (R)-stereoisomer configuration at the P1 position while allowing flexibility at P2 .
Case Study 2: Cancer Therapeutics
Research has shown that boronic acids can be effective against cancer cell lines by inhibiting specific pathways involved in tumor growth. For instance, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells through enzyme inhibition mechanisms .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other boronic acid derivatives:
| Compound | Activity Type | Potency Level |
|---|---|---|
| This compound | DPPIV Inhibition | Moderate |
| Prolineboronic Acid (BoroPro) | DPPIV Inhibition | High |
| Boronate Esters | Enzyme Inhibition | Variable |
Q & A
Q. What analytical techniques confirm the purity of this boronic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
